molecular formula C9H11N5O B3054685 N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide CAS No. 61552-51-0

N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide

Cat. No.: B3054685
CAS No.: 61552-51-0
M. Wt: 205.22 g/mol
InChI Key: SXKLPVNUIXJJLW-UHFFFAOYSA-N
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Description

N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide is a useful research compound. Its molecular formula is C9H11N5O and its molecular weight is 205.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in oncology and as a selective protein inhibitor. This article reviews the biological activity of this compound based on existing research findings, including its mechanism of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H11N5OC_9H_{11}N_5O. Its structural characteristics contribute to its biological activity, particularly in inhibiting specific kinases involved in cancer progression.

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can act as inhibitors of vascular endothelial growth factor receptor (VEGFR) signaling pathways. Specifically, this compound interacts with key residues within the ATP binding site of VEGFR-2 kinase. This interaction disrupts the phosphorylation cascade necessary for tumor angiogenesis and growth.

Biological Activity and Cytotoxicity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values reported for this compound against different cell lines:

Cell Line IC50 (µM) Mechanism of Action
HepG26VEGFR-2 inhibition
MCF-712VEGFR-2 inhibition
A-54920General cytotoxicity
CaCo-225General cytotoxicity

These findings suggest that the compound has a preferential effect on hepatocellular carcinoma (HCC) and breast cancer cells compared to other types.

Case Studies

Case Study 1: HepG2 Cell Line
In a study investigating the effects of various pyrazolo[1,5-a]pyrimidine derivatives, this compound was found to inhibit cell proliferation significantly at concentrations as low as 6 µM. This was attributed to its ability to inhibit VEGF expression levels by up to 72.3%, surpassing the effects of established drugs like sorafenib and regorafenib .

Case Study 2: MCF-7 Cell Line
Another study showed that treatment with this compound resulted in a notable decrease in cell viability at an IC50 value of 12 µM. The compound also demonstrated a significant reduction in VEGF protein expression levels by approximately 62.5%, indicating its potential as a therapeutic agent for breast cancer .

Properties

IUPAC Name

N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-5-3-6(2)14-9(12-5)7(4-11-14)8(10)13-15/h3-4,15H,1-2H3,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKLPVNUIXJJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C(=NO)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384801
Record name N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61552-51-0
Record name N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.